molecular formula C18H20O4 B13740834 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone CAS No. 23659-80-5

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

Cat. No.: B13740834
CAS No.: 23659-80-5
M. Wt: 300.3 g/mol
InChI Key: XGDJUIWMIKCXJN-UHFFFAOYSA-N
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Description

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C18H20O4. It is known for its unique structure, which includes two methoxyphenyl groups and an ethanone backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybenzoin: Similar structure with two methoxyphenyl groups.

    2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Another related compound with hydroxyl groups.

Uniqueness

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

23659-80-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-ethoxy-1,2-bis(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H20O4/c1-4-22-18(14-7-11-16(21-3)12-8-14)17(19)13-5-9-15(20-2)10-6-13/h5-12,18H,4H2,1-3H3

InChI Key

XGDJUIWMIKCXJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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